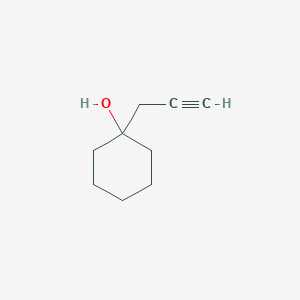

1-(2-Propynyl)cyclohexan-1-ol

Cat. No. B101321

Key on ui cas rn:

19135-08-1

M. Wt: 138.21 g/mol

InChI Key: CVFVGPVYIWNTJB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04254285

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1-l of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction beings, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.

Name

propargyl bromide cyclohexanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

1-l

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

mercuric chloride

Quantity

0.6 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.[CH2:4](Br)[C:5]#[CH:6].[C:8]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(Br)C#C.C1(=O)CCCCC1.[Cl-].[NH4+]>CCOCC>[CH2:6]([C:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[C:5]#[CH:4] |f:4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Step Two

|

Name

|

propargyl bromide cyclohexanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br.C1(CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Four

|

Name

|

|

|

Quantity

|

625 (± 125) mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

Step Six

[Compound]

|

Name

|

mercuric chloride

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Seven

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Nine

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

|

|

Quantity

|

595 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

After several minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When the reaction beings

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise at a rate that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produces vigorous

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing of the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to dilute the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is refluxed for at least 0.5 hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethereal layer is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous layer is washed with ether several times

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined extract

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed twice with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields 583 g (630 g theory) of a dark oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified 1-propargyl-1-hydroxycyclohexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C#C)C1(CCCCC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |